Methyl4-amino-5-fluoro-2-methoxybenzoatehydrochloride

Description

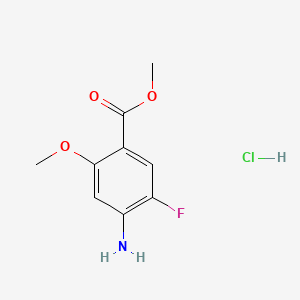

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride is a fluorinated aromatic ester derivative with a hydrochloride salt modification. Its structure features a methoxy group at the 2-position, an amino group at the 4-position, and a fluorine atom at the 5-position on the benzene ring, with a methyl ester group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical or agrochemical applications where bioavailability is critical .

However, its unique substitution pattern distinguishes it from analogs in terms of stability, solubility, and biological activity.

Properties

Molecular Formula |

C9H11ClFNO3 |

|---|---|

Molecular Weight |

235.64 g/mol |

IUPAC Name |

methyl 4-amino-5-fluoro-2-methoxybenzoate;hydrochloride |

InChI |

InChI=1S/C9H10FNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H |

InChI Key |

IVVGDSOBQZEQCH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride typically involves the esterification of 4-amino-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

Methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, the amino and fluorine groups may play a role in binding to active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the substituents and functional groups of methyl 4-amino-5-fluoro-2-methoxybenzoate hydrochloride with related compounds:

Key Observations :

- Electron-withdrawing vs.

- Solubility: The hydrochloride salt form significantly improves water solubility relative to non-ionic analogs like methyl 2-chloro-5-(5-formyl-2-furyl)-4-methoxybenzoate, which relies on organic solvents for dissolution .

Research Findings and Data Gaps

- Stability Studies: Limited data exist on the hydrolytic stability of the methyl ester group in acidic or basic conditions. Comparative studies with methyl 2-chloro-5-(5-formyl-2-furyl)-4-methoxybenzoate suggest ester lability under prolonged heating .

- Toxicity Profiles: No TRI (Toxics Release Inventory) data are available for the target compound, unlike industrial-scale chemicals such as 5-amino-4-chlorosalicylic acid, which has documented environmental release metrics .

Biological Activity

Overview of Methyl4-amino-5-fluoro-2-methoxybenzoate Hydrochloride

Methyl4-amino-5-fluoro-2-methoxybenzoate hydrochloride is a chemical compound that belongs to the class of benzoate derivatives. Its structure suggests potential applications in pharmacology, particularly in the fields of cancer treatment and other therapeutic areas due to its ability to interact with biological targets.

- PARP Inhibition : Compounds similar to methyl4-amino-5-fluoro-2-methoxybenzoate have been studied for their role as inhibitors of Poly(ADP-ribose) polymerases (PARPs). PARPs are involved in DNA repair processes, and their inhibition can lead to increased cytotoxicity in cancer cells, especially those with BRCA mutations .

- Anticancer Properties : Research indicates that benzoate derivatives may exhibit anticancer properties by inducing apoptosis in tumor cells. This is achieved through various pathways, including the modulation of cell signaling pathways and interference with DNA repair mechanisms .

- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, making them potential candidates for treating bacterial infections .

Case Study 1: PARP Inhibitors in Cancer Therapy

A study published in 2019 highlighted the efficacy of pyridazinone derivatives, which include compounds structurally related to methyl4-amino-5-fluoro-2-methoxybenzoate, as PARP7 inhibitors. These compounds demonstrated significant antitumor activity in preclinical models of lung and stomach cancers .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications on the benzoate structure can enhance biological activity. For instance, introducing halogen groups, such as fluorine, has been associated with improved potency against cancer cell lines .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.